Oxidopamine Oxidopamine 6-hydroxydopamine is a solid. Used as a pharmacological agent.
Oxidopamine is a benzenetriol that is phenethylamine in which the hydrogens at positions 2, 4, and 5 on the phenyl ring are replaced by hydroxy groups. It occurs naturally in human urine, but is also produced as a metabolite of the drug DOPA (used for the treatment of Parkinson's disease). It has a role as a neurotoxin, a human metabolite and a drug metabolite. It is a primary amino compound, a benzenetriol and a catecholamine. It is functionally related to a dopamine.
Oxidopamine is an antagonist of the neurotransmitter dopamine with potential antineoplastic activity. 6-Hydroxydopamine (6-HOD) can be taken up by selective adrenergic terminals, thereby causing acute degeneration of adrenergic terminals that leads to depletion of norepinephrine, and of dopamine in the dopamine-sensitive sites. This agent is auto-oxidated at physiological pH that leads to the formation of reactive free radicals, thereby leading to cytotoxicity in neural cells. 6-Hydroxydopamine is often used to induce CNS and sympathetic neural lesions that model aging and various nervous disorders in animal systems.
A neurotransmitter analogue that depletes noradrenergic stores in nerve endings and induces a reduction of dopamine levels in the brain. Its mechanism of action is related to the production of cytolytic free-radicals.
Brand Name: Vulcanchem
CAS No.: 1199-18-4
VCID: VC21341395
InChI: InChI=1S/C8H11NO3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4,10-12H,1-2,9H2
SMILES: C1=C(C(=CC(=C1O)O)O)CCN
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol

Oxidopamine

CAS No.: 1199-18-4

Cat. No.: VC21341395

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Oxidopamine - 1199-18-4

CAS No. 1199-18-4
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
IUPAC Name 5-(2-aminoethyl)benzene-1,2,4-triol
Standard InChI InChI=1S/C8H11NO3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4,10-12H,1-2,9H2
Standard InChI Key DIVDFFZHCJEHGG-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1O)O)O)CCN
Canonical SMILES C1=C(C(=CC(=C1O)O)O)CCN
Melting Point 232 °C

Chemical Identity and Historical Context

Structural Identification

Oxidopamine, also known as 6-hydroxydopamine or 2,4,5-trihydroxyphenethylamine, is a synthetic monoaminergic neurotoxin specifically designed to selectively destroy dopaminergic and noradrenergic neurons in the brain . Chemically, it is classified as a benzenetriol derivative of phenethylamine, with hydroxyl groups replacing the hydrogens at positions 2, 4, and 5 on the phenyl ring . This unique chemical structure is responsible for its specific neurotoxic properties that have made it a valuable tool in neuroscience research.

Historical Development

Chemical Properties

Molecular Characteristics

Oxidopamine is an organic compound with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . It exists as a solid compound at room temperature and possesses multiple functional groups that contribute to its biological activity, including catecholamine and primary amine groups . The compound's chemical structure enables it to interact with dopaminergic systems, giving it antagonistic properties against the neurotransmitter dopamine .

Physical Properties

The physical properties of oxidopamine are important considerations for researchers utilizing this compound. It has a melting point of 232 degrees Celsius , indicating its stability at normal laboratory temperatures. While the pure compound has specific handling requirements, it is often used in its salt forms for research purposes. The hydrobromide salt form (oxidopamine hydrobromide) has a molecular weight of 250.09 g/mol and demonstrates good solubility in multiple solvents including water, ethanol, and DMSO, with solubility values reaching 50 mg/mL (199.92 mM) in each of these solvents .

Table 1: Physical and Chemical Properties of Oxidopamine

PropertyValue
Chemical FormulaC₈H₁₁NO₃
Molecular Weight169.18 g/mol
Melting Point232°C
Structure TypeBenzenetriol derivative of phenethylamine
Functional GroupsCatecholamine, primary amine, benzenetriol

Stability and Reactivity

Oxidopamine is characterized by relative instability in solution, requiring special handling and preparation considerations. The compound is known to undergo rapid autoxidation, yielding potentially toxic products and reactive oxygen species (ROS) . This autoxidation process is a critical feature that contributes to its neurotoxic effects in biological systems. Due to this instability, researchers are advised that solutions containing oxidopamine should be freshly prepared immediately before experimental use to maintain efficacy and reproducibility in research protocols .

Biological Activity and Mechanisms

Oxidative Stress Generation

One of the most well-documented aspects of oxidopamine's biological activity is its ability to induce oxidative stress. The compound is rapidly autoxidized upon entering biological systems, generating potentially toxic products and reactive oxygen species . Additionally, oxidopamine has the capability to release iron (Fe(II)) from protein storage sites, which subsequently results in the formation of highly reactive oxygen species (hROS) . This cascade of oxidative events is believed to be central to the compound's neurotoxic effects on catecholaminergic neurons.

Cellular Pathways Affected

At the cellular level, oxidopamine triggers multiple pathological cascades. In PC12 cells (a model cell line for neuronal studies), exposure to oxidopamine results in the activation of caspases and the induction of apoptosis (programmed cell death) . The compound also induces superoxide generation, Bid cleavage (a pro-apoptotic protein), and mitochondrial membrane depolarization, all of which contribute to neuronal cell death . Furthermore, oxidopamine treatment decreases Akt phosphorylation (a pathway favorable to cell survival) while increasing p38 MAPK phosphorylation, shifting cellular balance toward death rather than survival .

Table 2: Key Cellular Effects of Oxidopamine

EffectDescription
Reactive Oxygen SpeciesGenerates ROS, particularly in dopaminergic neurons
Cell Death PathwaysActivates caspases and induces apoptotic processes
Mitochondrial EffectsCauses mitochondrial membrane depolarization
Signaling PathwaysDecreases Akt phosphorylation, increases p38 MAPK phosphorylation
Nuclear EffectsImpacts chromatin structure and nuclear organization

Research Applications

Parkinson's Disease Models

The most prominent application of oxidopamine in research is the creation of experimental animal models of Parkinson's disease . Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra pars compacta, resulting in dopamine depletion and consequent motor symptoms. Oxidopamine's selective destruction of dopaminergic neurons makes it an ideal tool for replicating this pathology in laboratory animals. Researchers administer oxidopamine to create lesions in the substantia nigra pars compacta, inducing parkinsonian symptoms that can then be studied to develop and test potential treatments for this debilitating neurological condition .

Other Neurological Disorder Models

Beyond Parkinson's disease, oxidopamine has proven valuable for creating experimental models of other neurological disorders. The compound is utilized in research on attention-deficit hyperactivity disorder (ADHD) and Lesch-Nyhan syndrome, both of which involve dysregulation of dopaminergic systems . By selectively destroying catecholaminergic nerves in sympathetically innervated tissues, oxidopamine creates models that allow researchers to investigate the neurobiological underpinnings of these conditions and test potential therapeutic interventions.

Pharmacological Evaluation Platform

An emerging application of oxidopamine is its use as a platform for evaluating potential neuroprotective compounds, particularly those with antioxidant properties. Many researchers utilize oxidopamine-associated oxidative damage as a model system to assess different antioxidant-based pharmacologically active compounds as potential drug candidates for various neurological and non-neurological diseases . This application leverages oxidopamine's well-documented oxidative stress-inducing properties to screen compounds that might counteract such damage, providing valuable preliminary data for drug development efforts.

Laboratory Considerations

SolventSolubility at 25°C
DMSO50 mg/mL (199.92 mM)
Water50 mg/mL (199.92 mM)
Ethanol50 mg/mL (199.92 mM)

Experimental Design Considerations

When designing experiments involving oxidopamine, researchers must consider several factors to ensure reliable and reproducible results. The compound's rapid autoxidation necessitates careful timing in experimental protocols. Additionally, oxidopamine's ability to generate reactive oxygen species can lead to variability in results if antioxidants or metal chelators are present in the experimental system. For animal models, factors such as administration route, dosage, and the specific brain regions targeted will significantly influence the resulting pathology and behavioral outcomes. These considerations highlight the importance of meticulous experimental design when working with this neurotoxic compound.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator